3,4-Dibenzyloxyphenylacetonitrile
Overview
Description
3,4-Dibenzyloxyphenylacetonitrile is a chemical compound that is structurally related to the compounds studied in the provided papers. While the exact compound is not directly mentioned, insights can be drawn from the related research on similar nitrile-containing aromatic compounds. For instance, the study of 4-hydroxybenzonitrile and its conversion into oxyanions provides information on the behavior of aromatic nitriles in the presence of substituents that can affect their electronic properties . Similarly, the synthesis and characterization of 3- and 4-pyridylacetonitriles offer valuable data on the structural and electronic aspects of nitrile-containing heteroaromatics, which can be somewhat related to the dibenzyloxyphenylacetonitrile structure .
Synthesis Analysis
The synthesis of related compounds, such as 3- and 4-pyridylacetonitriles, involves the cyanation of bromo methyl pyridines with TMSiCN under basic conditions . This method could potentially be adapted for the synthesis of 3,4-dibenzyloxyphenylacetonitrile by choosing appropriate starting materials and reaction conditions that would allow for the introduction of the benzyloxy groups at the desired positions on the aromatic ring.
Molecular Structure Analysis
The molecular structure of 3,4-dibenzyloxyphenylacetonitrile can be inferred to some extent from the studies on similar compounds. For example, the conversion of 4-hydroxybenzonitrile to its oxyanion leads to significant structural changes, such as shortening of the Ph–O bonds and lengthening of the adjacent CC bonds . These findings suggest that the electronic structure of the aromatic ring in 3,4-dibenzyloxyphenylacetonitrile would be influenced by the presence of the electron-withdrawing nitrile group and the electron-donating benzyloxy groups.
Chemical Reactions Analysis
The chemical reactivity of nitrile-containing aromatic compounds can be complex, as seen in the kinetic study of 4-nitrophenyl 3,5-dinitrobenzoate with secondary amines, which suggests a highly ordered transition state in the reaction mechanism . Although the specific reactions of 3,4-dibenzyloxyphenylacetonitrile are not detailed in the provided papers, it can be hypothesized that the compound would undergo reactions typical of nitriles, such as nucleophilic addition or substitution, influenced by the electron-donating effects of the benzyloxy groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,4-dibenzyloxyphenylacetonitrile can be estimated by examining the properties of related compounds. The spectroscopic and quantum chemical studies of 3- and 4-pyridylacetonitriles provide insights into the vibrational modes, electronic transitions, and thermodynamic parameters that could be relevant to 3,4-dibenzyloxyphenylacetonitrile . Additionally, the conversion of 4-hydroxybenzonitrile into its oxyanion and the associated spectral changes indicate how the nitrile group's properties are affected by the surrounding chemical environment .
Scientific Research Applications
Chemical Synthesis and Rearrangement
- 3,4-Dibenzyloxyphenylacetonitrile exhibits potential in chemical synthesis. It can undergo rearrangement processes to produce different chemical structures, such as cyclohepta[c]pyrrol-6(2H)-ones through reactions involving O-demethylation and ammonia elimination (Waigh, 1980).
Protecting Group in Oligoribonucleotide Synthesis
- The compound serves as a protecting group in the synthesis of oligoribonucleotides. Its derivatives have been utilized in protecting the O6-amide group of guanine residues, facilitating the production of these important biological molecules (Takaku, Ito, & Imai, 1986).
Radical Reactions and Kinetics
- 3,4-Dibenzyloxyphenylacetonitrile is also studied in the context of radical reactions. Research has delved into its behavior and kinetic properties when involved in reactions forming radical cation−phosphate anion pairs (Newcomb et al., 1999).
Enzymatic Mimicking and Catalysis
- The compound is a part of studies aiming to mimic enzymatic reactions. For example, research involving dinuclear copper complexes has utilized derivatives of 3,4-Dibenzyloxyphenylacetonitrile to simulate the oxygenation activity seen in enzymes like tyrosinase (Casella et al., 1996).
Application in Corrosion Inhibition
- Derivatives of this compound have been evaluated as corrosion inhibitors. Studies have shown its efficacy in protecting metals like steel from corrosion, especially in acidic environments (Verma, Quraishi, & Singh, 2015).
Development of Novel Herbicides
- Research on 3,4-Dibenzyloxyphenylacetonitrile also extends to agriculture, specifically in developing herbicide resistance. This is achieved by incorporating genes that detoxify herbicides, leading to resistant transgenic plants (Stalker, McBride, & Malyj, 1988).
Electrocatalytic Activities
- It plays a role in electrocatalytic activities. Studies have looked into the electrooxidation of compounds like NADH using films derived from its analogs (Pariente et al., 1996).
properties
IUPAC Name |
2-[3,4-bis(phenylmethoxy)phenyl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO2/c23-14-13-18-11-12-21(24-16-19-7-3-1-4-8-19)22(15-18)25-17-20-9-5-2-6-10-20/h1-12,15H,13,16-17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVNGVPICFBYTGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC#N)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374138 | |
Record name | [3,4-Bis(benzyloxy)phenyl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dibenzyloxyphenylacetonitrile | |
CAS RN |
1699-60-1 | |
Record name | [3,4-Bis(benzyloxy)phenyl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1699-60-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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